molecular formula C11H10N2O B185666 2-Naphthohydrazide CAS No. 39627-84-4

2-Naphthohydrazide

Cat. No. B185666
CAS RN: 39627-84-4
M. Wt: 186.21 g/mol
InChI Key: RARLPRMZJNIQGU-UHFFFAOYSA-N
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Description

2-Naphthohydrazide is a chemical compound with the linear formula C11H10N2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 2-Naphthohydrazide-based compounds has been reported in various studies . For instance, two novel chemosensors, IF-1 and IF-2, were synthesized based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives . Another study reported the synthesis of hydrazones, quinazolines, and Schiff bases through solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of 2-Naphthohydrazide is represented by the linear formula C11H10N2O . The molecular weight of the compound is approximately 186.21 .


Chemical Reactions Analysis

2-Naphthohydrazide-based compounds have been used in the synthesis of novel chemosensors for selective sensing of ions . For example, chemosensor IF-2 exhibited exclusive binding with CN− ions .


Physical And Chemical Properties Analysis

2-Naphthohydrazide has a melting point of 146-148°C and a boiling point of 302-304°C at 725mm . Its density is predicted to be 1.232±0.06 g/cm3 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

  • Summary of the Application : 2-Naphthohydrazide has been used in the synthesis of novel chemosensors, specifically for the detection of cyanide ions. These chemosensors are crucial due to the hazardous impact of cyanide ions on the environment and humans .
  • Methods of Application or Experimental Procedures : The chemosensors, named IF-1 and IF-2, were synthesized based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives . The chemosensory potential is attributed to the deprotonation of the labile Schiff base center by cyanide ions, which results in a color change from colorless to yellow, visible to the naked eye .
  • Results or Outcomes : IF-2 exhibited exclusive binding with cyanide ions, confirmed by a binding constant value of with a low detection limit of 8.2 μM . Due to its selective response, IF-2 can be successfully used for making test strips for the detection of cyanide ions .

Safety And Hazards

2-Naphthohydrazide is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle this compound with care, following safety guidelines .

Future Directions

Future research could focus on the development of 2-Naphthohydrazide-based compounds for various applications. For instance, a study reported the synthesis of two novel chemosensors based on 3-hydroxy-2-naphthohydrazide for the selective sensing of CN− ions . Another study synthesized a novel vitamin B6 cofactor derivative based on 3-hydroxy-2-naphthohydrazide for the optical detection of Al3+ ions .

properties

IUPAC Name

naphthalene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARLPRMZJNIQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192731
Record name 2-Naphthohydrazide
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthohydrazide

CAS RN

39627-84-4
Record name 2-Naphthoic acid hydrazide
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Record name 2-Naphthohydrazide
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Record name 2-Naphthohydrazide
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Record name 2-naphthohydrazide
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Record name 2-Naphthoylhydrazide
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Synthesis routes and methods I

Procedure details

To a solution of 2-naphthyl carboxylic acid ethyl ester (2.0 g, 9.99 mmol) in absolute ethanol (30 ml) was added hydrazine hydrate (4.85 ml, 99.9 mmol) and the reaction mixture was heated at reflux temperature for 72 h. The reaction mixture was cooled and the precipitate was filtered off, washed with 96% ethanol (2×10 ml) and diethyl ether (3×10 ml), dried in vacuo at 50° C. which afforded 0.9 g (48%) of naphthalene-2-carboxylic acid hydrazide as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

First, 5.0 g of methyl 2-naphthoate and 20 mL of ethanol were put in a four-neck flask, and stirred. Then, 5 mL of hydrazine monohydrate (NH2NH2.H2O) was added to this mixture, and heated and stirred at 80° C. for 5 hours to be reacted. After the reaction, the solution was added to 100 mL of water, whereby a solid was precipitated. The resulting suspension was subjected to suction filtration to give a solid. This solid was recrystallized from a mixed solvent of chloroform and hexane, so that 4.4 g of 2-naphthohydrazide was prepared as a white solid with a yield of 88%. The synthetic scheme of Step 1 is shown by (a-12).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
88%

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